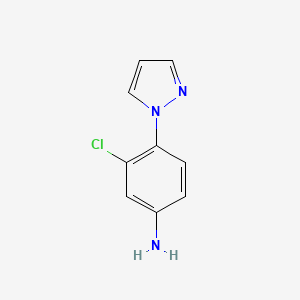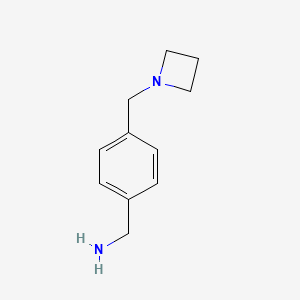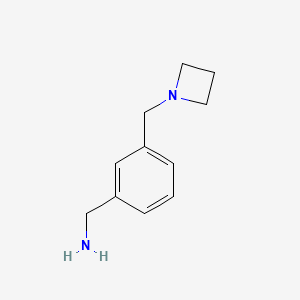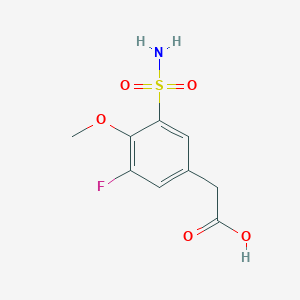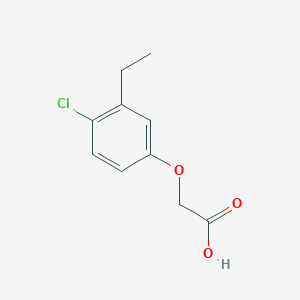
5-chloro-2-(1H-pyrazol-1-yl)aniline
Descripción general
Descripción
5-chloro-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 . This indicates that the molecule consists of a pyrazole ring attached to an aniline group with a chlorine atom.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 117.94°C, and the predicted boiling point is approximately 336.9°C at 25 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.66 .Aplicaciones Científicas De Investigación
Electroluminescence Application
A study by Vezzu et al. (2010) explored the use of various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, in the synthesis of tetradentate bis-cyclometalated platinum(II) complexes. These complexes showed promise in electroluminescence applications, particularly for organic light-emitting diodes (OLEDs), demonstrating high external quantum efficiency (Vezzu et al., 2010).
Antimicrobial Activity
Mistry et al. (2016) synthesized compounds including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and found them to exhibit excellent to good antibacterial activity. This research indicates the potential of such compounds in antimicrobial applications (Mistry et al., 2016).
Cholinesterase Inhibitors
Gálvez et al. (2018) studied spiro-pyrazolo[1,5-c]quinazoline derivatives, including 2-(1H-pyrazol-5-yl)anilines, as potential cholinesterase inhibitors. These compounds showed moderate inhibitory activity against acetylcholinesterase, suggesting their potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease (Gálvez et al., 2018).
Corrosion Inhibition
Chadli et al. (2020) synthesized pyrazole derivatives, such as 4(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline, and evaluated their effectiveness in inhibiting the corrosion of steel in hydrochloric acid. The study found that these compounds have significant inhibitory activity, demonstrating their potential in corrosion protection applications (Chadli et al., 2020).
Luminescence Applications
Acosta et al. (2017) investigated novel pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline derivatives, prepared from 2-(1H-pyrazol-5-yl)anilines, for their electronic and redox properties. These compounds displayed interesting absorption spectra and fluorescence quantum yields, suggesting their utility in luminescence applications (Acosta et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various biological activities, such as antitumor and antipromastigote activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
5-chloro-2-pyrazol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYMUJXCDBWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926241-20-5 | |
| Record name | 5-chloro-2-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)
![4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372629.png)
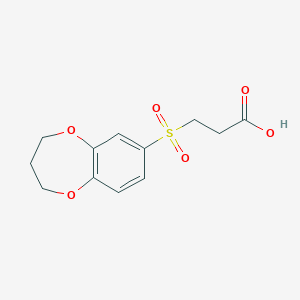
![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)


